Tenalisib

Overview

Description

Scientific Research Applications

Treatment of T-Cell Lymphoma

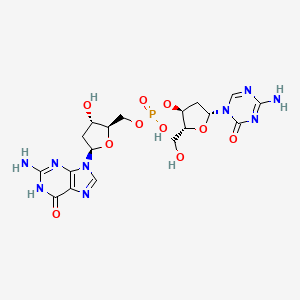

Tenalisib, also known as RP6530, is a highly selective PI3K δ/γ and SIK3 inhibitor that has shown promising activity as a single agent in T-Cell Lymphoma (TCL) . It has a differentiated safety profile and in vitro studies in TCL cell lines have shown synergistic activity when Tenalisib was combined with Romidepsin .

Combination Therapy with Romidepsin

A Phase I/II study of Tenalisib in combination with Romidepsin was designed to assess safety, pharmacokinetics, and efficacy in patients with relapsed/refractory (R/R) TCL peripheral (PTCL) and cutaneous T cell lymphoma (CTCL) . The study showed promising results, with no dose limiting toxicity reported during dose escalation .

Modulation of Tumor Microenvironment

Besides its apoptotic and anti-proliferative activity, Tenalisib modulates the tumor microenvironment resulting in reprogramming of tumor associated-macrophages (TAMs) from a protumor M2 phenotype to an antitumor M1 phenotype and a marked reduction of angiogenesis in pre-clinical models .

Treatment of Breast Cancer

Breast cancer cell line studies have demonstrated that Tenalisib potentiated the activity of paclitaxel and doxorubicin .

Safety Profile

Tenalisib has a distinct safety profile. The most frequent treatment emergent adverse events (TEAEs) were nausea, thrombocytopenia, fatigue, AST elevation, ALT elevation, neutropenia, vomiting, and decreased appetite . There were no unexpected TEAEs .

Mechanism of Action

Target of Action

Tenalisib, also known as RP6530, is a highly specific, dual inhibitor of phosphoinositide-3 kinases (PI3K) δ/γ and Salt Inducible Kinase-3 (SIK3) . PI3K plays a critical role in T-cell development and activation . SIK3, often overexpressed in breast cancer, contributes to tumorigenesis .

Mode of Action

Tenalisib interacts with its targets, PI3K δ/γ and SIK3, inhibiting their activity. This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes . The major metabolite of Tenalisib, IN0385, is a SIK3 inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by Tenalisib is the PI3K-AKT-mTOR pathway . This pathway is involved in cell proliferation, migration, and survival. Its upregulation interacts with the Estrogen Receptor pathway and confers endocrine resistance . Tenalisib’s inhibition of PI3K disrupts this pathway, potentially leading to decreased cell proliferation and survival .

Pharmacokinetics

The pharmacokinetics of Tenalisib involve its oral administration, with doses ranging from 200 mg to 800 mg twice daily . It has been observed to have linear and dose-dependent kinetics up to a 400 mg dose . Tenalisib undergoes significant metabolism, with levels of its major metabolite, IN0385, being approximately 2-fold higher than the parent compound .

Result of Action

The molecular and cellular effects of Tenalisib’s action include apoptosis and anti-proliferative activity . In vitro studies have shown that Tenalisib potentiates the activity of paclitaxel and doxorubicin . It also modulates the tumor microenvironment, reprogramming tumor-associated macrophages from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype, and reducing angiogenesis .

Safety and Hazards

Tenalisib has shown a differentiated safety profile . In a study, three patients discontinued from the study due to adverse events . The most common treatment-emergent adverse events (TEAEs) were nausea, thrombocytopenia, fatigue, AST elevation, ALT elevation, neutropenia, vomiting, decreased appetite . There were no unexpected TEAEs .

Future Directions

properties

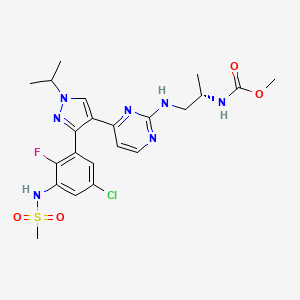

IUPAC Name |

3-(3-fluorophenyl)-2-[(1S)-1-(7H-purin-6-ylamino)propyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXDQPRPFRKGKZ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1639417-53-0 | |

| Record name | Tenalisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639417530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenalisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TENALISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2261HH611H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

![1-(4-(2-(4-(1-(3-(Trifluoromethyl)-7,8-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)piperazin-1-yl)ethanone](/img/structure/B612185.png)

![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)

![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)

![(R,Z)-5-((2-(3-aminopiperidin-1-yl)-[1,1'-biphenyl]-3-yl)methylene)thiazolidine-2,4-dione](/img/structure/B612199.png)